

Spinacetin: A Phytochemical Standard for Analytical Applications

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Compound of Interest		
Compound Name:	Spinacetin	
Cat. No.:	B1623641	Get Quote

Application Note

Introduction

Spinacetin (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one) is a naturally occurring O-methylated flavonol predominantly found in spinach (Spinacia oleracea) and other plant sources.[1][2] As a bioactive compound, **spinacetin** has demonstrated significant anti-inflammatory and potential anti-cancer properties, making it a compound of interest for researchers in phytochemistry, pharmacology, and drug development.[1][3] Its consistent presence in certain botanicals and well-defined physicochemical properties make it an excellent candidate for use as a reference standard in the qualitative and quantitative analysis of phytochemical extracts. This document provides detailed protocols for the use of **spinacetin** as a standard in phytochemical analysis, focusing on high-performance liquid chromatography (HPLC) based methods. Additionally, it outlines its known biological activities and associated signaling pathways.

Physicochemical Properties of Spinacetin

A thorough understanding of the physicochemical properties of **spinacetin** is essential for its use as an analytical standard.



Property	Value	Reference
Molecular Formula	C17H14O8	[1]
Molecular Weight	346.3 g/mol	[1]
CAS Number	3153-83-1	[2][4]
Appearance	Solid	[1]
Melting Point	235 - 236 °C	[1]
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one	[1]
Synonyms	Quercetagetin 3',6-dimethyl ether, 3,4',5,7-Tetrahydroxy- 3',6-dimethoxyflavone	[1][2]

Experimental Protocols

Sample Preparation: Extraction of Flavonoids from Spinach

This protocol describes an efficient method for extracting flavonoids, including **spinacetin**, from fresh spinach leaves.

Materials:

- Fresh spinach leaves
- Methanol (MeOH)
- Formic acid (FA)
- Deionized water
- Vortex mixer
- Sonicator



- Centrifuge
- 0.2 µm PTFE syringe filters

Procedure:

- Weigh approximately 500 mg of fresh spinach leaves into a centrifuge tube.
- Add 5 mL of extraction solvent (98:2 MeOH:FA).
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Sonicate the sample for 20 minutes.
- Centrifuge the sample at 3700 RPM for 5 minutes at 4°C.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction process (steps 2-6) on the remaining pellet twice more, with a sonication time of 10 minutes for these subsequent extractions.
- Combine the supernatants and filter through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[2]

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides a validated protocol for the separation and quantification of **spinacetin**.

Instrumentation and Conditions:



Parameter	Specification
System	ThermoFisher Vanquish Horizon UHPLC with a TSQ Altis triple quadrupole mass spectrometer
Column	Waters C18 Acquity bridged ethylene hybrid (BEH), 2.1 x 100 mm, 1.7 μm particle size
Column Temperature	40 °C
Autosampler Temperature	12 °C
Mobile Phase A	LC-MS grade water + 0.1% Formic Acid
Mobile Phase B	LC-MS grade acetonitrile + 0.1% Formic Acid
Flow Rate	0.5 mL/min
Injection Volume	To be optimized based on sample concentration and instrument sensitivity
MS Ionization Mode	Electrospray Ionization (ESI), positive or negative depending on optimization
MS Source Temperature	350 °C

Gradient Elution Program:



Time (minutes)	% Mobile Phase B
0.0 - 0.5	0% to 6.0%
0.5 - 2.0	6.0% to 9.0%
2.0 - 3.0	9.0% to 13.0%
3.0 - 4.5	13.0% to 35.0%
4.5 - 7.41	35.0% to 75.0%
7.41 - 7.5	75.0% to 90.0%
7.5 - 9.5	90% (hold)
9.5 - 10.0	90% to 0%
10.0 - 11.5	0% (hold for equilibration)

This gradient program was developed for the analysis of a range of spinach flavonoids and can be adapted for **spinacetin**-specific quantification.[5]

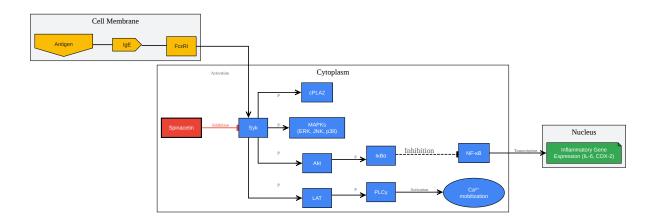
Standard Preparation:

- Prepare a stock solution of **spinacetin** standard in methanol at a concentration of 1 mg/mL.
- Perform serial dilutions of the stock solution to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 μg/mL).
- Inject each standard concentration into the UHPLC-MS/MS system to generate a calibration curve by plotting peak area against concentration.

Biological Activity and Signaling Pathways

Spinacetin has been shown to possess potent anti-inflammatory properties by inhibiting the activation of mast cells.[1] This activity is mediated through the suppression of key signaling pathways, including the Syk-dependent activation of NF-kB and MAPKs.[1]





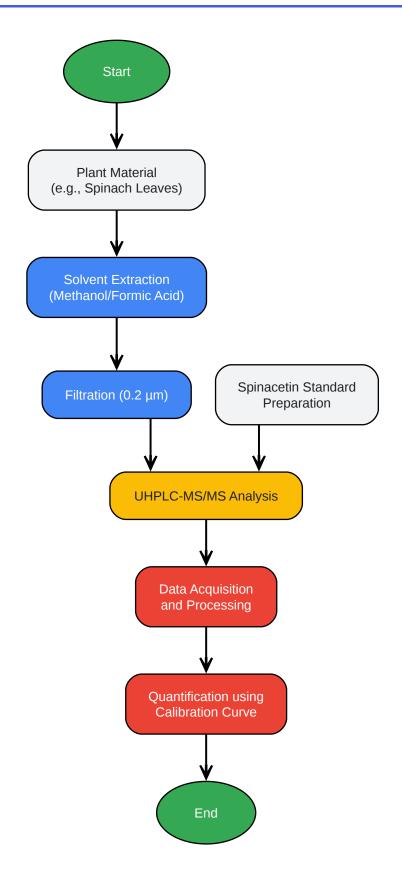
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Caption: Spinacetin's inhibitory effect on the mast cell activation pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of a plant matrix using **spinacetin** as a standard.





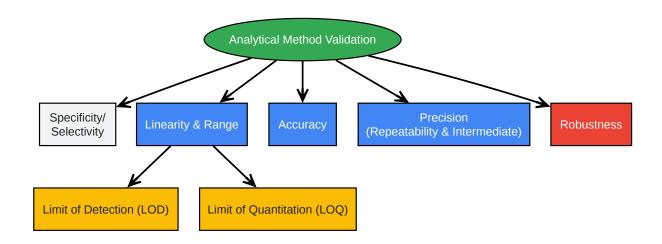
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Caption: Workflow for phytochemical analysis using spinacetin as a standard.



Logical Relationship of Analytical Validation

For **spinacetin** to be reliably used as a standard, the analytical method must be validated. The following diagram shows the relationship between key validation parameters.



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Caption: Key parameters for analytical method validation.

Conclusion

Spinacetin is a valuable phytochemical standard for the identification and quantification of flavonoids in complex matrices. The detailed protocols and methodologies provided in this application note offer a robust framework for its use in research and quality control settings. Its well-documented anti-inflammatory activity, mediated through the inhibition of the Syk/NF-kB/MAPK signaling pathways, further underscores its importance as a target for drug discovery and development. The consistent application of validated analytical methods using **spinacetin** as a standard will ensure the accuracy and reproducibility of phytochemical research.

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- 5. A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) PMC [pmc.ncbi.nlm.nih.gov]
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